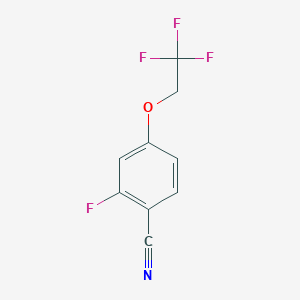
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the CAS Number: 1499400-23-5 . It has a molecular weight of 219.14 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile consists of a benzonitrile group with a fluorine atom and a trifluoroethoxy group attached to the benzene ring .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, involves bromination, Grignard reaction, cyanidation, and amination, offering an environmentally friendly method. This synthesis starts from m-fluoro-(trifluoromethyl)benzene and achieves an overall yield of 49.2% (Zhang, 2012).
Spectroscopic Analysis : The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions has been studied. Screening identified both LDA and PhLi as effective bases for this process. In situ NMR and IR spectroscopy allowed observation of the 5-[Li] species and its conversion to the thermodynamically preferred 3-[Li] species (Dunn et al., 2018).
Cycloaddition Reactions : Pentafluoro- and pentachloro-benzonitrile N-oxide have been synthesized from corresponding pentahalogenobenzaldehyde oximes. These nitrile oxides readily underwent cycloadditions with styrene and phenylacetylene, leading to the formation of isoxazolines and isoxazoles (Wakefield & Wright, 1970).
Photocatalytic Generation : A study reported the photocatalytic generation of a highly electrophilic intermediate from 4-(trifluoromethoxy)benzonitrile. This process led to its fragmentation into fluorophosgene and benzonitrile. The in situ generated fluorophosgene was used for the preparation of various derivatives in moderate to excellent yields (Petzold et al., 2018).
Liquid-Crystal Transition Temperatures : The synthesis and liquid-crystal transition temperatures of various fluoro-substituted benzonitriles have been studied. These compounds contained a trans-4-(n-alkyl)cyclohexane ring linked to benzonitriles, showing higher nematic-isotropic transition temperatures than non-laterally substituted analogues (Kelly & Schad, 1985).
Functional Applications
Fluorescence Quantum Yields : The introduction of a fluoro-substituent in 4-(1-azetidinyl)benzonitrile leads to changes in fluorescence quantum yields and decay times in various solvents. This study provides insight into the radiationless deactivation of the excited singlet state in these compounds (Druzhinin et al., 2001).
Fluorine Effects on Amino Acids : 4-Fluoro-threonine, a fluoro amino acid of natural origin, was synthesized and characterized. Spectroscopic characterization was carried out to determine acid dissociation constants and the isoelectric point, highlighting the effect of fluorine on the stability and population of conformers (Potenti et al., 2021).
Chemical Additions : The photochemical addition of 2,2,2-trifluoroethanol to benzonitrile under irradiation with 254-nm light from mercury lamps resulted in the formation of various stereoisomers. This study provides insights into the reaction mechanisms and potential applications of these addition products (Foster et al., 1998).
Palladium-Catalyzed Reactions : Palladium-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides, including benzonitrile derivatives, have been studied. This research contributes to understanding the catalytic mechanisms and broad applicability in medicinal chemistry and synthesis (Kim & Yu, 2003).
Electrochemical Reduction : The electrochemical reduction of fluorinated benzonitriles in aprotic media has been explored, focusing on concurrent processes of dimerization and fragmentation. This study demonstrates the potential for preparative electrochemical reduction to obtain defluorinated products (Efremova et al., 2003).
properties
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCRQWFKJKBFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)







![tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B1406870.png)
![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)
